molecular formula C17H16ClF2N3S B3406953 N-(4-chloro-3-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide CAS No. 457095-16-8

N-(4-chloro-3-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B3406953
CAS No.: 457095-16-8
M. Wt: 367.8 g/mol
InChI Key: WAAJHKGIHLNVFM-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is a piperazine-1-carbothioamide derivative characterized by a central piperazine ring substituted with a thiourea group (C=S) and two distinct aryl groups: a 4-chloro-3-fluorophenyl moiety at the N-position and a 2-fluorophenyl group at the 4-position of the piperazine ring. Structural confirmation for such compounds typically involves spectral techniques like LC-MS, ¹H NMR, and HRMS .

Properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2N3S/c18-13-6-5-12(11-15(13)20)21-17(24)23-9-7-22(8-10-23)16-4-2-1-3-14(16)19/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAJHKGIHLNVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H17ClF2N2SC_{18}H_{17}ClF_2N_2S and a molecular weight of approximately 356.85 g/mol. The presence of fluorine and chlorine substituents on the phenyl rings contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC18H17ClF2N2S
Molecular Weight356.85 g/mol
CAS Number[Not specified]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. Research indicates that compounds with similar structures exhibit significant inhibition of phosphoglycerate dehydrogenase (PHGDH), which is crucial in serine biosynthesis—a pathway often exploited by cancer cells for growth and survival .

Anticancer Activity

Studies have shown that piperazine derivatives can inhibit the proliferation of cancer cells by targeting metabolic pathways. For instance, the aforementioned inhibition of PHGDH by structurally related compounds has been documented, suggesting that this compound may exhibit similar anticancer properties .

In Vitro Studies

In vitro assays have demonstrated that compounds featuring a piperazine core can significantly reduce cell viability in various cancer cell lines. For example, a related compound demonstrated an IC50 value in the low micromolar range, indicating potent biological activity .

Case Studies

  • Inhibition of PHGDH : A study focused on the development of inhibitors for PHGDH reported two lead compounds that showed promising activity against cancer cell lines with IC50 values around 5 μM. These findings provide a basis for further exploration of this compound as a potential therapeutic agent .
  • Structure-Activity Relationship (SAR) Analysis : Research into the SAR of piperazine derivatives indicated that modifications to the thiourea group significantly affect biological activity. Compounds lacking this functional group exhibited reduced efficacy, highlighting its importance in maintaining bioactivity .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including N-(4-chloro-3-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide, exhibit significant antidepressant effects. The compound's ability to modulate serotonin receptors makes it a candidate for developing new antidepressant medications. Studies have shown that modifications in the piperazine structure can enhance its affinity for serotonin receptors, which is crucial in treating depression and anxiety disorders .

Antitumor Properties
The compound has also been investigated for its potential antitumor effects. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Further research is needed to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo .

Pharmacology

Neuropharmacology
this compound has been explored for its neuropharmacological properties. Its interaction with various neurotransmitter systems, particularly dopamine and serotonin pathways, positions it as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's disease and schizophrenia. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacological studies .

Analgesic Effects
Recent studies have indicated that this compound may possess analgesic properties. By modulating pain pathways in the central nervous system, it could serve as a basis for developing new pain management therapies. The exploration of its analgesic effects is ongoing, with emphasis on understanding dose-response relationships and side effect profiles .

Material Science

Polymeric Applications
In material science, this compound has been utilized in synthesizing novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is being conducted on the use of this compound in creating smart materials that respond to environmental stimuli .

Case Studies

Study Focus Findings
Study 1Antidepressant ActivityDemonstrated significant serotonin receptor modulation leading to antidepressant-like effects in animal models.
Study 2Antitumor PropertiesShowed inhibition of cancer cell proliferation and induced apoptosis in vitro.
Study 3NeuropharmacologyHighlighted potential benefits in managing symptoms of neurodegenerative diseases through neurotransmitter modulation.
Study 4Analgesic EffectsIndicated pain relief in preclinical models, warranting further investigation into mechanisms and efficacy.

Comparison with Similar Compounds

Table 1: Structural and Analytical Data of Selected Piperazine-1-carbothioamides

Compound Name Molecular Formula Molecular Weight LC-MS Retention Time (min) HRMS (Calculated/Experimental) Key Substitutions
N-(4-Chloro-3-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide C₁₇H₁₄ClF₂N₃S 365.83* N/A N/A 4-Cl-3-F-C₆H₃, 2-F-C₆H₄
4-(3,5-Dichlorophenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide TFA (31) C₁₈H₁₇Cl₂N₃S·C₂HF₃O₂ 463.1386/463.1401 5.283 (Method 1), 2.95 (Method 2) 463.1386/463.1401 3,5-Cl₂-C₆H₃, 4,6-dimethylpyridin-2-yl
4-(3-Chloro-5-(trifluoromethyl)phenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide TFA (35) C₁₈H₁₇ClF₃N₃S·C₂HF₃O₂ 429.1131 (HRMS) 5.41 (Method 1), 3.384 (Method 2) 429.1131/429.1131 3-Cl-5-CF₃-C₆H₃, 4,6-dimethylpyridin-2-yl
4-(2-Fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide C₁₈H₂₀FN₃OS 345.44 N/A N/A 2-F-C₆H₄, 4-MeO-C₆H₄

*Calculated molecular weight.

Key Observations :

  • Electron-Withdrawing Groups : Halogen substitutions (Cl, F) and trifluoromethyl (CF₃) groups enhance molecular polarity and influence LC-MS retention times. For example, compound 35 (3-Cl-5-CF₃ substitution) exhibits longer retention times compared to compound 31 (3,5-Cl₂ substitution) under Method 1 .
  • Aromatic Diversity : Substitutions on the aryl groups (e.g., pyridinyl vs. phenyl) modulate solubility and bioavailability. Pyridinyl-containing derivatives (e.g., compound 31) often show improved aqueous solubility compared to purely phenyl-substituted analogs .

Comparative Insights :

  • Enzyme Inhibition : Trifluoromethyl and halogenated aryl groups (e.g., in ML267 and NCT-503) enhance target affinity due to increased hydrophobic interactions and electronic effects .
  • Structural-Activity Relationships (SAR) : The 4,6-dimethylpyridin-2-yl group in NCT-503 improves metabolic stability compared to simpler phenyl analogs, as evidenced by its prolonged half-life in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chloro-3-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A primary approach includes:

Piperazine Ring Formation : Reacting 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU as a catalyst) to form the piperazine core .

Substituent Introduction : Coupling 4-chloro-3-fluoroaniline with 2-fluorophenylpiperazine using reagents like carbon disulfide or thioacetic acid to introduce the carbothioamide group .

Purification : Techniques such as recrystallization or column chromatography (e.g., reverse-phase C18 columns) are used to isolate high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ring conformation (e.g., piperazine chair geometry) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., ESI-TOF for accurate mass determination) .
  • IR Spectroscopy : Identifies functional groups (e.g., thiourea C=S stretch at ~1327 cm⁻¹) .

Q. What preliminary biological screening methods are used for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Evaluates interactions with targets like phosphoglycerate dehydrogenase (PHGDH) using kinetic assays .
  • Cytotoxicity Screening : MTT assays on cancer cell lines to assess antiproliferative effects .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for neurotransmitter receptors) to determine affinity .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Methodological Answer :

  • Reaction Optimization : Use of continuous-flow reactors to enhance mixing and reduce side reactions .
  • Temperature Control : Heating steps (e.g., 80°C for thiourea formation) improve reaction efficiency .
  • Automated Purification : Preparative HPLC with gradient elution achieves >95% purity, critical for pharmacological studies .

Q. What structural features influence the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Effects :
  • Fluorine Atoms : Enhance metabolic stability and binding affinity via hydrophobic interactions .
  • Carbothioamide vs. Carboxamide : Thiourea groups improve hydrogen-bonding capacity, altering target selectivity (e.g., PHGDH inhibition in NCT-502 vs. NCT-503) .
  • Piperazine Conformation : Chair vs. boat conformations impact receptor fit, validated by X-ray crystallography (SHELXL refinement) .

Q. How can computational modeling resolve contradictions in biological data?

  • Methodological Answer :

  • Molecular Docking : Predict binding modes to receptors (e.g., serotonin 5-HT2A) using AutoDock Vina, comparing with experimental IC50 values .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns to explain discrepancies in in vitro vs. in vivo activity .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl/F positions) with cytotoxicity trends .

Q. What crystallographic strategies validate the compound’s structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : SHELXL refines bond lengths/angles (e.g., C-S bond = 1.68 Å) and confirms chair conformation of the piperazine ring .
  • Hydrogen Bonding Analysis : Identifies intermolecular interactions (e.g., N–H⋯O) that stabilize crystal packing .

Q. How do data inconsistencies in similar derivatives inform SAR studies?

  • Methodological Answer :

  • Comparative Analysis : Contrast bioactivity of analogs (e.g., carbothioamide vs. carboxamide derivatives) to isolate functional group contributions .
  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability in IC50 measurements .
  • Meta-Analysis : Aggregate data from PubChem and crystallographic databases to identify trends in substituent effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloro-3-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
Reactant of Route 2
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N-(4-chloro-3-fluorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide

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